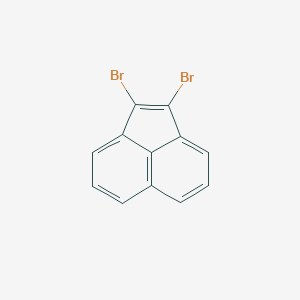
1,2-Dibromoacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromoacenaphthylene, also known as DBAN, is a synthetic compound that belongs to the family of acenaphthylene derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties and biological activities.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromoacenaphthylene is not fully understood, but it is believed to act as an electrophile due to the presence of the bromine atoms. This compound can react with nucleophiles such as amines and thiols, leading to the formation of covalent bonds.
Biochemical and Physiological Effects:
1,2-Dibromoacenaphthylene has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antimicrobial activities. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2-Dibromoacenaphthylene in lab experiments is its high reactivity and versatility, which allows for the synthesis of a wide range of organic compounds and materials. However, this compound can be toxic and hazardous to handle, and proper safety precautions should be taken when working with it.
Direcciones Futuras
There are several potential future directions for the study of 1,2-Dibromoacenaphthylene, including the development of new synthetic methods for its preparation, the exploration of its biological activities and mechanisms of action, and the synthesis of novel organic compounds and materials based on its structure. Additionally, further studies are needed to evaluate the toxicity and safety of this compound for various applications.
Métodos De Síntesis
The synthesis of 1,2-Dibromoacenaphthylene can be achieved through several methods, including the reaction of acenaphthylene with bromine in the presence of a catalyst such as iron or copper. Another method involves the reaction of acenaphthene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Aplicaciones Científicas De Investigación
1,2-Dibromoacenaphthylene has been studied for its potential applications in various scientific research fields, including organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block for the synthesis of novel organic compounds and materials with unique properties.
Propiedades
Número CAS |
13019-33-5 |
|---|---|
Nombre del producto |
1,2-Dibromoacenaphthylene |
Fórmula molecular |
C12H6Br2 |
Peso molecular |
309.98 g/mol |
Nombre IUPAC |
1,2-dibromoacenaphthylene |
InChI |
InChI=1S/C12H6Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H |
Clave InChI |
HIZFJKUEOHPPMO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |
SMILES canónico |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




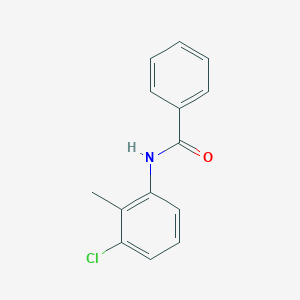
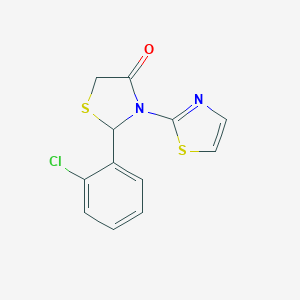
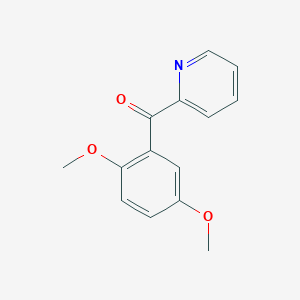
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
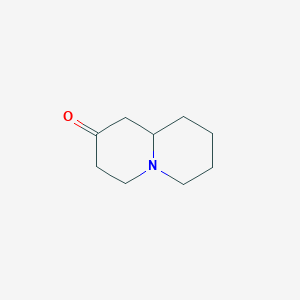
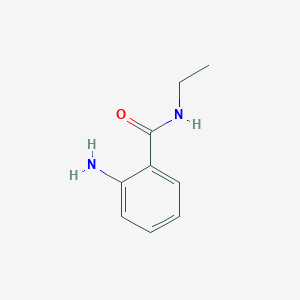


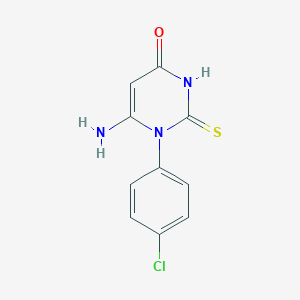
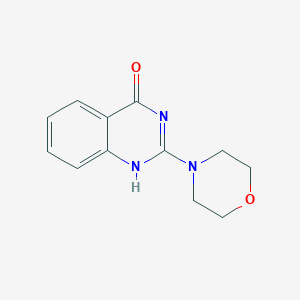
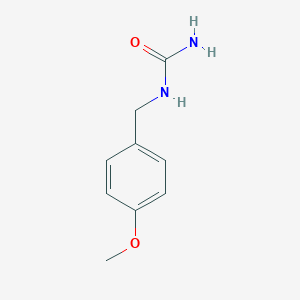
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)